![molecular formula C21H23N3O5S2 B3000868 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 862807-66-7](/img/structure/B3000868.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
The compound N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical entity that appears to be related to various pharmacologically active compounds. The structure suggests it could be a derivative of benzothiazole, which is a core structure in many biologically active molecules. The presence of a piperidine moiety indicates potential activity in the central nervous system, as piperidine is a common feature in many drugs acting on neurotransmitter systems.
Synthesis Analysis
The synthesis of related compounds involves several steps, including cyclodesulfurization, alkylation, reductive amination, or oxirane ring-opening reactions . For compounds with similar structures, the synthesis typically starts with the formation of an intermediate, such as a 2-aminobenzimidazole, which is then further modified to introduce various functional groups, including the piperidine moiety. The final step often involves deprotection of the piperidine nitrogen atom to yield the target compound.
Molecular Structure Analysis
The molecular structure of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide would likely exhibit a planar benzothiazole core with electron-donating methoxy groups that could influence its electronic properties and potentially its biological activity. The piperidine ring could introduce conformational flexibility and influence the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Compounds with benzamide and thiazole groups have been shown to participate in various chemical reactions. For instance, benzamide derivatives can be synthesized through reactions with chlorosulfonyl isocyanate (CSI) followed by reactions with piperidine . The thiazole ring can be involved in electrophilic aromatic substitution reactions due to the electron-rich nature of the sulfur and nitrogen atoms in the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability. The piperidine moiety can act as a base, accepting protons and thus influencing the compound's solubility and distribution in biological systems. The benzothiazole core is likely to contribute to the compound's stability and could affect its photophysical properties.
Relevant Case Studies
While there are no direct case studies on the specific compound , related compounds have been evaluated for their biological activities. For example, N-heterocyclic 4-piperidinamines have been studied for their antihistaminic activity , and benzamide derivatives have been investigated as anticancer agents and radical scavengers . These studies provide insight into the potential applications of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide in therapeutic contexts.
科学的研究の応用
Antimicrobial Applications
A study conducted by Anuse et al. (2019) demonstrates the antimicrobial potential of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. These compounds showed notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their relevance in addressing antimicrobial resistance (Anuse et al., 2019).
Immunomodulatory Effects
Saito et al. (2022) explored small molecules with a conserved aminothiazole scaffold, like 2D216 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide], which enhanced immune responses when used as a co-adjuvant with lipopolysaccharide (LPS). This finding highlights its potential in vaccine adjuvancy and immune modulation (Saito et al., 2022).
Antituberculosis Activity
Jeankumar et al. (2013) reported on the efficacy of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis. Among the studied compounds, one showed promising activity against tuberculosis, suggesting potential applications in antituberculosis therapy (Jeankumar et al., 2013).
Enzyme Inhibition
Khalid et al. (2016) synthesized compounds including 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were screened for butyrylcholinesterase (BChE) inhibition. The study showed potential applications in the modulation of enzyme activities, which can be significant in various medical conditions (Khalid et al., 2016).
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-28-16-10-11-17(29-2)19-18(16)22-21(30-19)23-20(25)14-6-8-15(9-7-14)31(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNVYMPGRRNSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

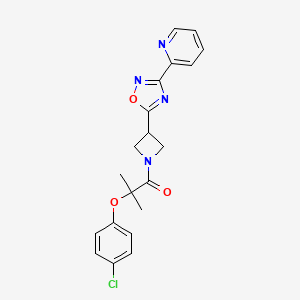
![(2-Nitrophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3000786.png)
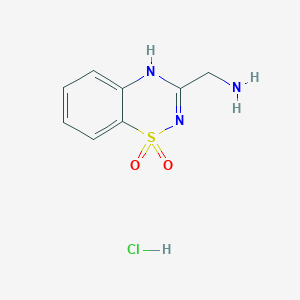
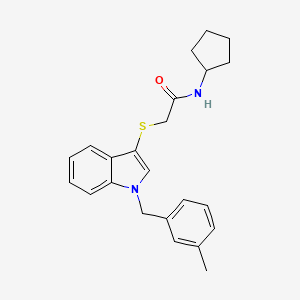


![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)
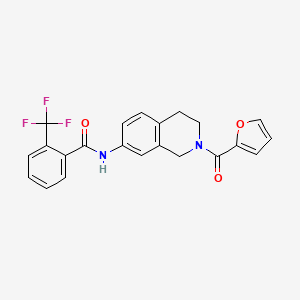
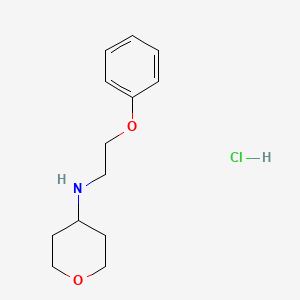
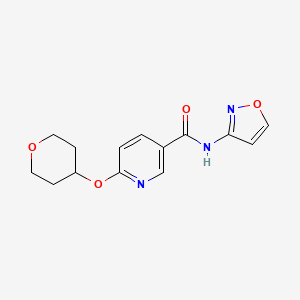
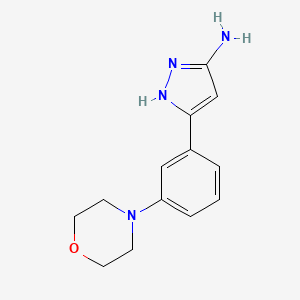
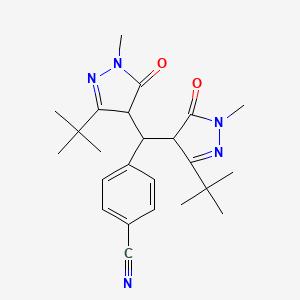
![3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000807.png)
![5,6-Dimethyl-3-[2-oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B3000808.png)